Cas no 53312-81-5 (5-Amino-2-fluorobenzonitrile)
5-Amino-2-fluorobenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-Amino-2-fluorobenzonitrile
- 3-CYANO-4-FLUOROANILINE HYDROCHLORIDE
- 3-Cyano-4-fluoroniline
- 4-Fluoro-3-cyanoaniline
- 3-Amino-6-fluorobenzonitrile
- 2-fluoro-5-aminobenzonitrile
- 3-Cyano-4-fluoroaniline
- 2-fluorobenzonitrile-5-AMino
- 3-Cyano-4-fluoroaniline,HCl
- 3-Cyano-4-fluroaniline
- 5-amino-2-fiuorobenzonitrile
- 5-Amino-2-Fluoro-benzonitril
- 5-amino-2-fluoro-benzonitrile
- 3-cyano-4-fluoro aniline
- DS-0893
- AC-4019
- CHEMBL4580748
- SCHEMBL145984
- MFCD00277872
- FT-0640147
- SB75398
- HHTRAISBAAXRKZ-UHFFFAOYSA-N
- EN300-61857
- A7760
- 5-Amino-2-fluorobenzonitrile, 97%
- SY010154
- PS-9111
- 53312-81-5
- CS-W019977
- Benzonitrile, 5-amino-2-fluoro-
- DTXSID10967918
- AM20040653
- AKOS005063928
- Z975767062
- BBL100260
- STL169015
- DTXCID901395512
-
- MDL: MFCD00277872
- Inchi: 1S/C7H5FN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,10H2
- InChI Key: HHTRAISBAAXRKZ-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1C#N)N
Computed Properties
- Exact Mass: 136.04400
- Monoisotopic Mass: 136.044
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 49.8A^2
Experimental Properties
- Color/Form: Not determined
- Density: 1.25
- Melting Point: 92-96 °C (lit.)
- Boiling Point: 294.5℃ at 760 mmHg
- Flash Point: 131.9℃
- Refractive Index: 1.445
- PSA: 49.81000
- LogP: 1.86078
- Solubility: Not determined
5-Amino-2-fluorobenzonitrile Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H315,H318
- Warning Statement: P280,P305+P351+P338
- Hazardous Material transportation number:UN 3439
- WGK Germany:3
- Hazard Category Code: 38-41
- Safety Instruction: S26-S39
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:6.1
- Risk Phrases:R38; R41
- Packing Group:III
- Safety Term:6.1
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:2-8°C
5-Amino-2-fluorobenzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
5-Amino-2-fluorobenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-BW496-5g |
5-Amino-2-fluorobenzonitrile |
53312-81-5 | 97% | 5g |
135.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-BW496-1g |
5-Amino-2-fluorobenzonitrile |
53312-81-5 | 97% | 1g |
60.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-BW496-25g |
5-Amino-2-fluorobenzonitrile |
53312-81-5 | 97% | 25g |
443.0CNY | 2021-08-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A801668-25g |
5-Amino-2-fluorobenzonitrile |
53312-81-5 | 97% | 25g |
¥241.20 | 2022-09-03 | |
| TRC | A898180-1g |
5-Amino-2-fluorobenzonitrile |
53312-81-5 | 1g |
$ 50.00 | 2022-06-07 | ||
| TRC | A898180-5g |
5-Amino-2-fluorobenzonitrile |
53312-81-5 | 5g |
$ 65.00 | 2022-06-07 | ||
| TRC | A898180-10g |
5-Amino-2-fluorobenzonitrile |
53312-81-5 | 10g |
$ 80.00 | 2022-06-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 639877-5G |
5-Amino-2-fluorobenzonitrile |
53312-81-5 | 97% | 5G |
¥474.16 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 639877-25G |
5-Amino-2-fluorobenzonitrile |
53312-81-5 | 97% | 25G |
¥1944.55 | 2022-02-24 | |
| Fluorochem | 013105-1g |
5-Amino-2-fluorobenzonitrile |
53312-81-5 | 98% | 1g |
£10.00 | 2022-02-28 |
5-Amino-2-fluorobenzonitrile Suppliers
5-Amino-2-fluorobenzonitrile Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on 5-Amino-2-fluorobenzonitrile
Introduction to 5-Amino-2-fluorobenzonitrile (CAS No. 53312-81-5)
5-Amino-2-fluorobenzonitrile, with the chemical formula C₆H₄FN₂ and CAS number 53312-81-5, is a significant intermediate in the field of organic synthesis and pharmaceutical research. This compound has garnered attention due to its versatile applications in the development of various bioactive molecules. The presence of both amino and nitrile functional groups makes it a valuable building block for constructing more complex structures, particularly in medicinal chemistry.
The< strong>fluorine atom at the 2-position of the benzene ring introduces unique electronic and steric properties, which can influence the reactivity and biological activity of the molecule. This feature has made 5-amino-2-fluorobenzonitrile a subject of extensive research in the design of novel therapeutic agents. Recent studies have highlighted its role in the synthesis of kinase inhibitors, anticancer agents, and antimicrobial compounds.
In the realm of drug discovery, 5-amino-2-fluorobenzonitrile has been utilized to develop small-molecule inhibitors targeting specific enzymes involved in disease pathways. For instance, its structural motif has been incorporated into molecules that exhibit inhibitory activity against tyrosine kinases, which are crucial in signal transduction pathways associated with cancer. The< strong>amino group provides a site for further functionalization, allowing chemists to tailor the compound's properties for specific biological targets.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of molecules derived from 5-amino-2-fluorobenzonitrile more accurately. These computational methods, combined with experimental validation, have accelerated the process of identifying lead compounds for further development. The< strong>nitrile group, in particular, has been shown to enhance binding interactions with certain protein targets due to its ability to form hydrogen bonds and participate in π-stacking interactions.
The synthesis of 5-amino-2-fluorobenzonitrile typically involves multi-step organic reactions, starting from readily available aromatic precursors. One common synthetic route involves the fluorination of a halogenated benzene derivative followed by cyanation and subsequent amination. These steps highlight the compound's importance as a synthetic intermediate, bridging simple starting materials to more complex pharmacophores.
In industrial settings, the production of 5-amino-2-fluorobenzonitrile is optimized for scalability and purity, ensuring that pharmaceutical manufacturers have access to high-quality material for drug development. The compound's stability under various storage conditions also makes it a practical choice for long-term research projects. Its compatibility with a wide range of chemical reactions further underscores its utility in synthetic chemistry.
The biological activity of derivatives of 5-amino-2-fluorobenzonitrile has been explored across multiple therapeutic areas. In oncology, for example, researchers have designed molecules based on this scaffold that exhibit potent activity against various cancer cell lines. The< strong>fluorine substituent's ability to modulate metabolic pathways has also been leveraged in the development of antiviral and anti-inflammatory agents.
Environmental considerations play a crucial role in the handling and disposal of 5-amino-2-fluorobenzonitrile. While it is not classified as a hazardous material under current regulations, proper storage and handling procedures are essential to prevent degradation and ensure safety. Researchers often employ green chemistry principles to minimize waste and improve reaction efficiencies when working with this compound.
The future prospects for 5-amino-2-fluorobenzonitrile are promising, with ongoing research aimed at expanding its applications in drug discovery and material science. Innovations in synthetic methodologies may lead to more efficient routes for producing this intermediate, while advances in biocatalysis could offer sustainable alternatives for its synthesis. As our understanding of molecular interactions grows, so too will the potential uses for this versatile compound.
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